Dimethyl pyridin-2-ylboronate

Description

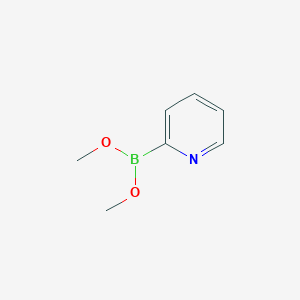

Structure

2D Structure

Properties

IUPAC Name |

dimethoxy(pyridin-2-yl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-10-8(11-2)7-5-3-4-6-9-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSIDKYMJQVPQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=N1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376777 | |

| Record name | Dimethyl pyridin-2-ylboronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136805-54-4 | |

| Record name | Dimethyl pyridin-2-ylboronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of Dimethyl pyridin-2-ylboronate

An In-Depth Technical Guide to the Synthesis and Characterization of Dimethyl Pyridin-2-ylboronate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridyl-containing biaryls are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for their construction, necessitating access to functionalized pyridine building blocks. Among these, pyridylboronates are key reagents. However, the synthesis and handling of 2-pyridylboron reagents are notoriously challenging due to their inherent instability. This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, a fundamental yet illustrative example of a 2-pyridylboron reagent. We delve into the causal factors behind its instability, present detailed synthetic protocols, offer a full suite of characterization data, and discuss its utility and limitations in modern organic synthesis.

Introduction: The "2-Pyridyl Problem"

The utility of boronic acids and their esters in palladium-catalyzed cross-coupling reactions is well-established. They are generally stable, readily accessible, and exhibit low toxicity. However, this stability does not universally apply across all heteroaromatic systems. 2-Heterocyclic boronic acids, particularly those of pyridine, furan, and pyrrole, are known to be highly unstable and prone to decomposition.[1]

The core issue with 2-pyridylboronic acid and its simple esters, like this compound, is rapid protodeboronation. This decomposition pathway is accelerated by the proximity of the Lewis basic pyridine nitrogen to the Lewis acidic boron center. This intramolecular interaction facilitates the cleavage of the C-B bond, especially in the presence of protic sources (like water or alcohols), heat, or the basic conditions often employed in cross-coupling reactions.[1] This inherent instability, often referred to as the "2-Pyridyl Problem," complicates the synthesis, purification, storage, and subsequent reactivity of these crucial building blocks.[2][3]

Despite these challenges, developing reliable methods to access and utilize these reagents is critical. While more stable surrogates like MIDA (N-methyliminodiacetic acid) boronates and N-phenyldiethanolamine (PDEA) boronates have been developed to circumvent these stability issues, understanding the synthesis and properties of the simpler esters provides a fundamental basis for the field.[4][5][6]

Synthetic Methodologies

Several strategies have been developed for the synthesis of pyridinylboronic acids and esters. The choice of method often depends on the starting materials available and the desired scale.

Halogen-Metal Exchange and Borylation

This is the most traditional and frequently employed method for synthesizing 2-pyridylboronates. The strategy involves the deprotonation of a 2-halopyridine at very low temperatures to form a 2-lithiopyridine intermediate, which is then trapped with an electrophilic borate ester.

Mechanism Rationale: The process begins with a 2-halopyridine, typically 2-bromopyridine. An organolithium reagent, such as n-butyllithium, is used to perform a lithium-halogen exchange. This step is critically temperature-sensitive and must be conducted at or below -78 °C. At higher temperatures, the highly nucleophilic 2-lithiopyridine can undergo undesirable side reactions, such as addition to another molecule of 2-bromopyridine or polymerization.[7] Once the 2-lithiopyridine is formed, it is quenched with trimethyl borate, B(OMe)₃. This forms a lithium borate complex. Acidic workup then hydrolyzes the complex to yield the desired this compound, though often the corresponding boronic acid is formed, which must then be re-esterified.

Caption: Halogen-Metal Exchange pathway for synthesis.

Experimental Protocol: Synthesis via Halogen-Metal Exchange

-

Reagents & Equipment:

-

2-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Trimethyl borate, B(OMe)₃

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

-

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Add 2-bromopyridine (1.0 eq.) to the cooled THF.

-

Slowly add n-BuLi (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting dark solution for 1 hour at -78 °C.

-

To this solution, add trimethyl borate (1.2 eq.), again ensuring the temperature is maintained at -78 °C.

-

Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product must be purified immediately, typically via vacuum distillation or chromatography on silica gel deactivated with triethylamine, to prevent decomposition.

-

Palladium-Catalyzed Borylation (Miyaura Borylation)

A more modern approach involves the palladium-catalyzed cross-coupling of a 2-halopyridine with a diboron reagent. While bis(pinacolato)diboron (B₂pin₂) is most common, leading to the pinacol ester, the principle can be adapted.[8] This method offers milder conditions and better functional group tolerance compared to the organolithium route.

The reaction involves the oxidative addition of the 2-halopyridine to a Pd(0) catalyst, followed by transmetalation with the diboron reagent and reductive elimination to yield the boronate ester and regenerate the catalyst.[9]

Caption: Simplified Miyaura Borylation catalytic cycle.

Purification, Handling, and Stability

This compound is significantly less stable than its commonly used pinacol or MIDA ester counterparts.[10] It is susceptible to hydrolysis back to the boronic acid, which can then rapidly protodeboronate.

-

Purification: Purification is challenging. If chromatography is necessary, the silica gel should be treated with a base (e.g., 1-2% triethylamine in the eluent) to minimize on-column decomposition. Kugelrohr or short-path vacuum distillation can be effective for thermally stable analogs.

-

Handling & Storage: The compound should be handled exclusively under an inert atmosphere (argon or nitrogen). It must be stored in a freezer (-20 °C) in a sealed, anhydrous environment. Even under these conditions, its shelf-life is limited. For long-term use, conversion to a more stable derivative like a MIDA boronate is recommended.[1]

Spectroscopic Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized product. NMR spectroscopy is the most powerful tool for this purpose.

| Technique | Expected Observations |

| ¹H NMR | Pyridine ring protons will appear in the aromatic region (~7.5-8.7 ppm) with characteristic coupling patterns. The methoxy protons (-OCH₃) will appear as a sharp singlet around 3.6-3.9 ppm. |

| ¹³C NMR | Pyridine carbons will resonate between ~120-155 ppm. The carbon attached to the boron (C-B) will be broad due to quadrupolar relaxation and may be difficult to observe. The methoxy carbons will appear around 52 ppm.[11][12] |

| ¹¹B NMR | This is a definitive technique for boron compounds. For a trigonal boronate ester, a single broad peak is expected in the range of +25 to +35 ppm (relative to BF₃·OEt₂).[13][14] |

| Mass Spec. | Electron Impact (EI) or Electrospray Ionization (ESI) should show the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺), respectively. |

| IR Spec. | Key stretches include B-O (~1350 cm⁻¹), C=N/C=C of the pyridine ring (~1580-1600 cm⁻¹), and C-H stretches. |

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to synthesize 2-arylpyridines, a privileged scaffold in medicinal chemistry.[3][15]

However, the inherent instability and the Lewis basic nitrogen present significant challenges. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. To achieve successful couplings, specific conditions are often required:

-

Ligands: Bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often necessary to promote the reductive elimination step.

-

Bases: Weak bases are sometimes preferred to minimize boronate decomposition.

-

Additives: The addition of copper(I) salts has been shown to facilitate challenging couplings involving 2-pyridylboronates, although the exact role of the copper is a subject of ongoing research.[5][6]

The reaction couples the 2-pyridyl moiety with an aryl or heteroaryl halide (or triflate) to form a new C-C bond.

Caption: Suzuki-Miyaura cross-coupling application.

Conclusion

This compound is a foundational reagent for introducing the 2-pyridyl group in organic synthesis. Its preparation, primarily through low-temperature halogen-metal exchange, highlights classic organometallic techniques. However, its utility is hampered by the "2-Pyridyl Problem"—an inherent instability that complicates its handling, purification, and use in cross-coupling reactions. While more stable boronate esters have largely superseded it in many applications, the study of its synthesis and characterization provides essential insights into the chemical principles governing heteroaromatic boron chemistry. For researchers, mastering the synthesis of this compound is a valuable exercise, and understanding its limitations is crucial for troubleshooting and developing more robust synthetic routes in drug discovery and materials science.

References

- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 11. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dimethyl Pyridin-2-ylboronate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Dimethyl pyridin-2-ylboronate is a key reagent in modern organic synthesis, particularly valued for its role in the construction of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its utility in the synthesis of complex molecules, especially in the realm of medicinal chemistry and drug discovery, cannot be overstated. The pyridine moiety is a common scaffold in a vast array of pharmaceuticals, and the ability to readily introduce this functional group is of paramount importance. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its application in the widely utilized Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, the following content is curated to provide not just procedural steps, but also the underlying chemical principles and practical insights to empower researchers in their experimental design and execution.

Structural and Physical Properties

This compound is an organoboron compound featuring a pyridine ring attached to a boronic acid dimethyl ester group at the 2-position.

Molecular Structure:

Figure 1: Chemical structure of this compound.

| Property | Value | Notes |

| Molecular Formula | C₇H₁₀BNO₂ | |

| Molecular Weight | 150.97 g/mol | |

| CAS Number | Not explicitly found for the dimethyl ester. Related boronic acids include: (2,6-Dimethylpyridin-4-yl)boronic acid (846548-44-5)[1][2] and (2,4-Dimethylpyridin-3-yl)boronic acid (1029654-16-7). | |

| Appearance | Likely a solid or liquid at room temperature. | (2,6-Dimethylpyridin-4-yl)boronic acid is a solid.[1] |

| Melting Point | Data not available. | For comparison, (2,3-Dimethylpyridin-4-yl)boronic Acid is a solid. |

| Boiling Point | Data not available. | |

| Solubility | Expected to be soluble in common organic solvents like THF, dioxane, and DMF. | This is inferred from its common use in organic reactions. |

| Stability | 2-Pyridyl boron reagents are known for their instability and propensity for protodeboronation.[3] Esters are generally more stable than the corresponding boronic acids. | Storage in a cool, dry place under an inert atmosphere is recommended.[1] |

Synthesis of Pyridin-2-ylboronate Esters

The synthesis of pyridin-2-ylboronic acid esters can be challenging due to the electron-deficient nature of the pyridine ring and the lability of the C-B bond. A common and effective method involves a halogen-metal exchange followed by borylation.

Figure 2: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of a Pyridin-2-ylboronate Ester (General Procedure)

Causality: This procedure utilizes a strong organometallic base (n-butyllithium or a Grignard reagent) to deprotonate the most acidic proton of a halopyridine or to undergo halogen-metal exchange, creating a nucleophilic pyridine species. This intermediate then reacts with a trialkyl borate, followed by hydrolysis, to yield the desired boronic acid ester. The low temperature is crucial to prevent side reactions and decomposition of the thermally sensitive intermediates.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 2-bromopyridine in anhydrous tetrahydrofuran (THF).

-

Metalation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium in hexanes or isopropylmagnesium chloride in THF is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1-2 hours.

-

Borylation: Trimethyl borate is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The reaction is stirred for an additional 2-3 hours at -78 °C.

-

Quenching and Workup: The reaction is slowly warmed to room temperature and then quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the this compound.

Chemical Reactivity and the Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern synthetic chemistry, enabling the construction of biaryl and heteroaryl structures.

The Suzuki-Miyaura reaction is catalyzed by a palladium(0) complex and requires a base. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges with 2-Pyridylboronates: The cross-coupling of 2-pyridyl boron reagents can be challenging due to several factors[3][4]:

-

Instability: These reagents are prone to protodeboronation, where the C-B bond is cleaved by a proton source.

-

Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow down the transmetalation step in the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide (General Procedure)

Causality: This protocol is designed to facilitate the coupling of the challenging 2-pyridylboronate. The choice of a palladium catalyst with an appropriate ligand is critical for an efficient reaction. A base is required to activate the boronate for transmetalation. The reaction is performed under an inert atmosphere to protect the catalyst from oxidation.

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water, or toluene) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylpyridine.[5]

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the methoxy protons of the boronate ester. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm) and will exhibit characteristic coupling patterns (doublets, triplets, or multiplets) depending on their position. The two methoxy groups on the boron atom are expected to give a sharp singlet at approximately δ 3.5-4.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the five carbons of the pyridine ring and the two carbons of the methoxy groups. The pyridine carbons will resonate in the aromatic region (δ 120-150 ppm). The carbon attached to the boron atom will have a chemical shift influenced by the boron nucleus. The methoxy carbons will appear as a single peak in the upfield region (δ 50-60 ppm).

¹¹B NMR Spectroscopy: Boron-11 NMR is a powerful technique for characterizing organoboron compounds. For a tricoordinate boronate ester like this compound, a single, relatively broad signal is expected in the range of δ 20-30 ppm (relative to BF₃·OEt₂).

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C and C=N stretching (pyridine ring): ~1400-1600 cm⁻¹

-

B-O stretching: A strong, broad band around 1300-1380 cm⁻¹

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (150.97 g/mol ). Fragmentation patterns may include the loss of methoxy groups (-OCH₃) and cleavage of the C-B bond.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for related boronic acids and esters should be followed.

Hazard Identification: Based on similar compounds, this compound may be:

-

Harmful if swallowed.

-

A cause of skin irritation.

-

A cause of serious eye irritation.

-

A cause of respiratory irritation.[1]

Handling:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Due to the potential for protodeboronation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to enhance stability.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

Applications in Drug Discovery

The 2-arylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability of this compound to participate in Suzuki-Miyaura coupling reactions makes it an invaluable tool for the synthesis of these important molecules. Its use allows for the modular and efficient construction of compound libraries for lead discovery and optimization in drug development programs.

Conclusion

This compound is a versatile and important reagent in organic synthesis, despite the challenges associated with its stability. A thorough understanding of its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, is essential for its effective utilization. This guide provides a foundational understanding for researchers, enabling them to confidently incorporate this valuable building block into their synthetic strategies for the advancement of chemical and pharmaceutical research.

References

An In-Depth Technical Guide to Pyridine-2-boronic Acid Dimethyl Ester (CAS 136805-54-4) for Drug Discovery Professionals

Foreword: The Strategic Importance of Pyridine-Containing Scaffolds in Medicinal Chemistry

The pyridine motif is a cornerstone of modern drug discovery, present in a vast array of FDA-approved therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold in the design of novel bioactive molecules. The efficient synthesis of complex pyridine-containing compounds is therefore a critical endeavor for medicinal chemists. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the construction of carbon-carbon bonds, and pyridylboronic acids and their esters are key reagents in this transformation.[1][2][3] This guide provides an in-depth technical overview of Pyridine-2-boronic acid dimethyl ester (CAS 136805-54-4), a versatile building block for the synthesis of 2-substituted pyridine derivatives.

Compound Profile: Pyridine-2-boronic Acid Dimethyl Ester

Pyridine-2-boronic acid dimethyl ester is an organoboron compound that serves as a stable and reactive precursor for the 2-pyridyl group in palladium-catalyzed cross-coupling reactions.[4] The dimethyl ester functionality enhances the stability and handling of the otherwise labile boronic acid, making it a preferred reagent in many synthetic applications.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 136805-54-4 | |

| Molecular Formula | C₇H₁₀BNO₂ | [4] |

| Molecular Weight | 150.97 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid or solid | [4] |

| Solubility | Soluble in organic solvents such as dichloromethane and ethanol; limited solubility in water. | [4] |

| SMILES | COB(OC)c1ccccn1 | |

| InChI Key | ITSIDKYMJQVPQQ-UHFFFAOYSA-N |

Spectroscopic Data (Predicted)

-

¹H NMR (400 MHz, CDCl₃) δ: 8.65 (d, J = 4.0 Hz, 1H), 7.85 (td, J = 7.7, 1.8 Hz, 1H), 7.75 (d, J = 7.6 Hz, 1H), 7.30 (ddd, J = 7.5, 4.8, 1.2 Hz, 1H), 3.95 (s, 6H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 160.0 (C-B), 150.5, 136.5, 128.0, 122.5, 53.0.

-

MS (EI): m/z 151 (M+), 120, 92, 78.

Synthesis of Pyridine-2-boronic Acid Dimethyl Ester

The synthesis of pyridinylboronic acids and esters can be achieved through several methods. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction. Common approaches include:

-

Halogen-Metal Exchange and Borylation: This is a widely used method that typically involves the reaction of a 2-halopyridine (e.g., 2-bromopyridine) with a strong base, such as n-butyllithium or a Grignard reagent, followed by quenching with a trialkyl borate, like trimethyl borate.

-

Palladium-Catalyzed Cross-Coupling: This method involves the reaction of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.

The following diagram illustrates a general synthetic workflow for preparing pyridine-boronic esters.

Caption: Synthetic routes to Pyridine-2-boronic Acid Dimethyl Ester.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of Pyridine-2-boronic acid dimethyl ester lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the 2-position of the pyridine ring and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The organoboron reagent (R²-B(OR)₂) transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a representative, field-proven protocol for the Suzuki-Miyaura coupling of an aryl bromide with Pyridine-2-boronic acid dimethyl ester.

Materials:

-

Aryl bromide (1.0 equiv)

-

Pyridine-2-boronic acid dimethyl ester (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, Pyridine-2-boronic acid dimethyl ester, palladium catalyst, and base.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 4-24 hours).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Role in Drug Discovery and Development

The synthesis of biaryl and heteroaryl structures is of paramount importance in drug discovery. The 2-pyridyl moiety, in particular, is a key component of numerous marketed drugs and clinical candidates. The Suzuki-Miyaura coupling using reagents like Pyridine-2-boronic acid dimethyl ester provides a modular and efficient approach to explore the structure-activity relationships (SAR) of these complex molecules.[6]

While specific examples detailing the use of CAS 136805-54-4 in the synthesis of a named drug are not prevalent in publicly accessible literature, the strategic importance of pyridylboronic esters in constructing drug-like molecules is well-documented.[1][3] For instance, the core structures of drugs used to treat various diseases, from cancers to inflammatory conditions, often contain the biaryl linkage that can be forged through this chemistry.

Suppliers and Procurement

Pyridine-2-boronic acid dimethyl ester is commercially available from a number of chemical suppliers. When sourcing this reagent, it is crucial to consider the purity and the availability of analytical data, such as a Certificate of Analysis (CoA), to ensure the reliability and reproducibility of synthetic results.

Table of Representative Suppliers:

| Supplier | Product Number (Example) | Purity |

| Sigma-Aldrich | SYX00391 | - |

| Thermo Scientific (Alfa Aesar) | AAH53067MD | 95% |

| CymitQuimica | IN-DA0012E8 | - |

Note: Product numbers and available purities are subject to change. Please consult the respective supplier's website for the most current information.

Safety and Handling

As with all organoboron compounds, Pyridine-2-boronic acid dimethyl ester should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

Pyridine-2-boronic acid dimethyl ester is a valuable and versatile reagent for the synthesis of 2-substituted pyridines, a critical structural motif in medicinal chemistry. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for drug discovery and development professionals. As the demand for novel pyridine-containing therapeutics continues to grow, the importance of reliable and efficient synthetic methods utilizing reagents such as this boronic ester will undoubtedly increase.

References

- 1. nbinno.com [nbinno.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS 136805-54-4: PYRIDINE-2-BORONIC ACID DIMETHYL ESTER [cymitquimica.com]

- 5. Pyridine-2-boronic acid dimethyl ester, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure and Bonding of Dimethyl Pyridin-2-ylboronate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl pyridin-2-ylboronate is a pivotal reagent in modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its utility in the construction of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials, is well-established. This guide provides a comprehensive analysis of the molecular structure, bonding characteristics, and reactivity of this compound. It delves into the synthetic methodologies, spectroscopic characterization, and the mechanistic nuances of its application in Suzuki-Miyaura coupling, offering a foundational understanding for its effective use in research and development.

Introduction: The Strategic Importance of 2-Pyridylboronates

The pyridine motif is a ubiquitous scaffold in a vast array of biologically active compounds and functional materials. Consequently, the development of efficient and versatile methods for the incorporation of this heterocycle is of paramount importance. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for carbon-carbon bond formation, and pyridylboronic acids and their esters are key nucleophilic partners in these transformations.[1] However, 2-pyridylboron reagents are known for their instability and challenging reactivity in such coupling reactions.[2][3][4] this compound offers a more stable and manageable alternative to the corresponding boronic acid, facilitating its broader application.

Molecular Structure and Bonding: A Dichotomy of Effects

The reactivity and stability of this compound are intricately linked to its electronic and steric properties. A detailed examination of its structure reveals a fascinating interplay of competing electronic effects.

The Boronate Ester Functionality

The boron atom in this compound is bonded to two methoxy groups and the C2 carbon of the pyridine ring. This arrangement forms a boronate ester, which is significantly more stable than the corresponding boronic acid. The electron-donating character of the methoxy groups helps to alleviate the inherent electron deficiency of the boron atom, thereby reducing its Lewis acidity and susceptibility to protodeboronation.

The Influence of the Pyridine Ring

The pyridine ring exerts a strong electron-withdrawing inductive effect on the boronate group, which can impact the transmetalation step in the Suzuki-Miyaura catalytic cycle. This electronic feature makes the pyridinyl moiety a challenging nucleophile in cross-coupling reactions.[3][4]

Intramolecular N→B Coordination

A key structural feature that has been proposed and studied in 2-pyridylboronates is the potential for an intramolecular dative bond between the pyridine nitrogen and the boron atom. This interaction can stabilize the molecule and influence its reactivity. The extent of this coordination is dependent on the substituents on both the pyridine ring and the boronate ester. While this coordination can be beneficial for stability, it can also modulate the reactivity in cross-coupling reactions.

Diagram 1: Structure of this compound

Caption: Molecular structure of this compound.

Synthesis and Handling

Several synthetic routes to pyridin-2-ylboronic acid esters have been developed. A common approach involves the metalation of a 2-halopyridine followed by reaction with a trialkyl borate.[5][6]

General Synthetic Protocol

A typical synthesis involves the following steps:

-

Metalation: A 2-halopyridine (e.g., 2-bromopyridine) is treated with a strong base, such as n-butyllithium or a Grignard reagent, at low temperatures to generate a 2-pyridyl organometallic species.

-

Borylation: The organometallic intermediate is then quenched with a trialkyl borate, such as trimethyl borate, to form the boronate ester.

-

Work-up and Purification: The reaction mixture is carefully hydrolyzed, and the desired this compound is isolated and purified, typically by chromatography.

It is important to note that the isolation and characterization of these compounds can be challenging due to their potential instability.[5][6]

Diagram 2: Synthetic Workflow

Caption: General synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Characteristic signals for the pyridine ring protons and a singlet for the methoxy protons of the boronate ester. |

| ¹³C NMR | Resonances corresponding to the pyridine carbons and the methoxy carbons. The carbon attached to the boron may show broadening due to quadrupolar relaxation. |

| ¹¹B NMR | A chemical shift characteristic of a tetracoordinate boronate ester, providing direct evidence for the boron environment. |

| Mass Spec. | The molecular ion peak confirming the molecular weight of the compound. |

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions to form 2-arylpyridines. However, the inherent electronic properties of the 2-pyridyl moiety can make these reactions challenging.[7]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination. For 2-pyridylboronates, the transmetalation step is often rate-limiting due to the electron-deficient nature of the pyridine ring. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[2]

Diagram 3: Suzuki-Miyaura Catalytic Cycle

References

- 1. audreyli.com [audreyli.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]

- 6. DE10322844A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Dimethyl Pyridin-2-ylboronate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

In the landscape of modern synthetic chemistry and drug discovery, organoboron compounds, particularly boronate esters, have emerged as indispensable building blocks. Their utility in Suzuki-Miyaura cross-coupling reactions and other transformations is well-documented. Among these, Dimethyl pyridin-2-ylboronate holds significant value due to the prevalence of the pyridinyl moiety in pharmaceuticals. However, the successful application of this reagent is intrinsically linked to its stability and proper handling. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and methodologies for assessing its integrity over time.

The Chemical Nature and Inherent Instabilities of Boronate Esters

This compound, like other boronate esters, possesses a three-coordinate boron atom with a vacant p-orbital, rendering it susceptible to nucleophilic attack. This inherent electrophilicity is the cornerstone of its reactivity but also the root of its instability. The primary degradation pathway for boronate esters is hydrolysis, where ambient moisture can lead to the cleavage of the B-O bonds, yielding methanol and pyridin-2-ylboronic acid.

The stability of boronate esters is a trade-off against their reactivity. While generally more stable and easier to handle than their corresponding boronic acids, they are not impervious to degradation.[1] The presence of the nitrogen atom in the pyridine ring can also influence the electronic properties and, consequently, the stability of the boronate ester.

Principal Degradation Pathways

A thorough understanding of the potential degradation pathways is critical for developing effective storage and handling strategies. For this compound, the following are the most pertinent degradation routes:

-

Hydrolysis: This is the most common degradation pathway. The reaction is catalyzed by both acid and base and results in the formation of pyridin-2-ylboronic acid and methanol. The boronic acid itself is often less stable and can undergo further degradation.

-

Oxidation: While boronate esters are generally more resistant to oxidation than boronic acids, they can still be susceptible to oxidative degradation, especially in the presence of strong oxidizing agents or under harsh conditions.[2][3] This can lead to the formation of various oxygenated byproducts.

-

Thermal Decomposition: Elevated temperatures can promote the decomposition of this compound. The specific decomposition products will depend on the temperature and the presence of other reactive species.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. The pyridine ring, being an aromatic heterocycle, may absorb UV light, potentially leading to the formation of radical species and subsequent decomposition.

Recommended Storage and Handling Protocols

To maintain the integrity and reactivity of this compound, adherence to strict storage and handling protocols is paramount. The following recommendations are based on best practices for air- and moisture-sensitive reagents:

Optimal Storage Conditions:

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to 2-8°C (Freezer or Refrigerator) | Reduces the rate of thermal decomposition and hydrolysis. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen and moisture, minimizing oxidation and hydrolysis. |

| Moisture | Store in a dry environment | Minimizes the primary degradation pathway of hydrolysis. |

| Light | Protect from light (Amber vial) | Prevents photodegradation. |

| Container | Tightly sealed, appropriate container | Prevents ingress of air and moisture. |

Data synthesized from multiple chemical supplier safety data sheets.

Handling Procedures:

-

Always handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Use dry solvents and reagents when preparing solutions.

-

Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

After use, flush the container with an inert gas before resealing.

Experimental Workflow for Stability Assessment

A systematic approach to evaluating the stability of this compound involves a forced degradation study. This allows for the identification of potential degradants and the development of a stability-indicating analytical method.[4][5][6][7][8]

Caption: Workflow for assessing the stability of this compound.

Step-by-Step Protocol for Forced Degradation:

-

Initial Analysis (Time Zero): Characterize a batch of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), and Mass Spectrometry (MS) to establish its initial purity and identity.[9][10][11][12]

-

Stress Conditions:

-

Hydrolytic Stress: Dissolve the compound in aqueous solutions at different pH values (e.g., 0.1 M HCl, water, 0.1 M NaOH) and store at a controlled temperature (e.g., 60°C).

-

Oxidative Stress: Dissolve the compound in a solution containing an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Stress: Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

-

Photolytic Stress: Expose the solid compound or a solution to UV and visible light in a photostability chamber.

-

-

Analysis of Stressed Samples: At specified time points, withdraw samples and analyze them using the developed stability-indicating method (typically HPLC-UV/MS) to quantify the remaining parent compound and identify any degradation products.

Logical Framework for Stability

The stability of this compound can be understood through the interplay of its intrinsic chemical properties and extrinsic environmental factors.

Caption: Logical relationship between factors influencing stability.

Conclusion

The stability of this compound is a critical parameter that dictates its successful use in research and development. By understanding its inherent chemical vulnerabilities and implementing rigorous storage and handling protocols, its integrity can be preserved. The primary degradation pathway to be vigilant of is hydrolysis, necessitating the strict exclusion of moisture. Furthermore, protection from elevated temperatures, light, and oxygen is crucial. Regular analytical testing using a validated stability-indicating method is the ultimate assurance of the quality and reliability of this important synthetic building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. longdom.org [longdom.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. mdpi.com [mdpi.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Commercial Availability and Application of Pyridin-2-ylboronates for Drug Discovery and Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridin-2-ylboronates are indispensable reagents in modern synthetic chemistry, serving as key building blocks for the introduction of the pyridin-2-yl moiety in a wide array of complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. The Suzuki-Miyaura cross-coupling reaction is a primary application for these compounds. However, the commercial availability and stability of different forms of pyridin-2-ylboronates vary significantly. This guide provides a comprehensive overview of the commercial landscape for these reagents, with a focus on commonly accessible esters, and offers expert insights into their practical application, including a detailed experimental protocol for their use in cross-coupling reactions. We will delve into the nuances of reagent selection, reaction optimization, and the underlying chemical principles that govern their reactivity.

Chemical Profile and Stability Considerations

Core Structure: Pyridin-2-ylboronate

While the simplest form, Dimethyl pyridin-2-ylboronate, is described in the literature, its isolation and characterization can be challenging, and it is not typically offered as a standard commercial product. A patent for the preparation of pyridine-2-boronic acid esters mentions the direct synthesis of 2-pyridine-dimethylboronate, but notes that it is often not isolated from the raw product.[1] This suggests that it is more commonly generated in situ or that more stable derivatives are preferred for routine use.

The challenges associated with 2-pyridyl boron reagents are well-documented and include:

-

Instability: Electron-deficient heteroaryl boron derivatives are prone to decomposition via protodeboronation.[2]

-

Slow Transmetallation: The rate of transmetallation in the Suzuki-Miyaura catalytic cycle can be sluggish for these compounds.[2]

Due to these challenges, more stable and reactive analogs have been developed and are more commonly available commercially. These include:

-

Pinacol Esters: (e.g., 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) are widely used due to their enhanced stability and ease of handling.

-

N-phenyldiethanolamine (PDEA) Esters: These have been shown to be stable and effective in Suzuki-Miyaura cross-coupling reactions.[3]

-

Trifluoroborates: Potassium 2-pyridyltrifluoroborate is another stable and effective alternative.[2]

Commercial Availability & Procurement

While "this compound" is not a readily available catalog item, a variety of related and more stable pyridin-2-ylboronic acids and their esters are commercially available from numerous suppliers. Researchers seeking to incorporate the pyridin-2-yl moiety should consider these more stable alternatives.

Below is a summary of representative commercially available pyridin-2-ylboronic acid derivatives:

| Compound Name | CAS Number | Representative Suppliers | Typical Purity |

| (2,6-Dimethylpyridin-4-yl)boronic acid | 846548-44-5 | Sigma-Aldrich, BLDpharm, Santa Cruz Biotechnology | ≥95% |

| 2,6-Dimethylpyridine-3-boronic acid | 693774-10-6 | Molbase | ≥97% |

| 2-(Dimethylamino)pyridin-4-ylboronic acid | Not specified | Dayang Chem (Hangzhou) Co.,Ltd | Custom Synthesis |

| Dimethyl pyridin-3-ylboronate | 175885-77-5 | BLD Pharm | Research Use Only |

Note: This table is not exhaustive and is intended to provide examples of commercially available related compounds. Researchers should consult specific supplier catalogs for the most up-to-date information.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of pyridin-2-ylboronates is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is a cornerstone of modern organic synthesis due to its functional group tolerance and mild reaction conditions.

Logical Workflow for Procurement and Application

Caption: Workflow from reagent selection to product synthesis.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling of a Pyridin-2-ylboronate Derivative

The following protocol is a representative example for the Suzuki-Miyaura coupling of an aryl bromide with a pyridin-2-ylboronate, adapted from established methodologies.[2]

Objective: To synthesize a 2-arylpyridine via a palladium-catalyzed cross-coupling reaction.

Materials:

-

Aryl or heteroaryl bromide (1.0 equiv)

-

Pyridin-2-ylboronate derivative (e.g., lithium triisopropyl 2-pyridylboronate) (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.0-1.5 mol%)

-

Phosphine ligand (e.g., 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl - RuPhos) (L:Pd ratio = 3:1)[4]

-

Base (e.g., Potassium Fluoride - KF, 3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane, anhydrous)

Procedure:

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox, to an oven-dried vial, add the palladium source and the phosphine ligand. Add a portion of the anhydrous dioxane and stir at room temperature for 15-20 minutes. This step allows for the formation of the active catalytic species.

-

Reaction Assembly: To a separate oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, the pyridin-2-ylboronate derivative, and the base.

-

Solvent and Catalyst Addition: Add the remaining anhydrous dioxane to the reaction vessel, followed by the pre-formed catalyst solution.

-

Reaction Execution: Seal the reaction vessel and heat to the desired temperature (typically 80-100 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-arylpyridine.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Causality Behind Experimental Choices:

-

Choice of Boronate: The use of a stable boronate ester or a readily prepared boronate like the lithium triisopropyl 2-pyridylboronate is crucial for efficient coupling.[2]

-

Ligand Selection: Bulky and electron-rich phosphine ligands like RuPhos are often optimal for this type of transformation as they promote the reductive elimination step and stabilize the palladium catalyst.[4]

-

Base: Potassium fluoride (KF) is an effective base for this coupling, facilitating the transmetallation step.[2]

-

Anhydrous Conditions: While some Suzuki-Miyaura reactions can tolerate water, the use of anhydrous solvents is generally recommended to prevent protodeboronation of the boronic acid derivative.

Conclusion

While this compound itself is not a common commercially available reagent, the broader class of pyridin-2-ylboronates, particularly stable esters, are readily accessible and highly valuable in synthetic chemistry. A thorough understanding of their properties, coupled with careful selection of reagents and reaction conditions, enables their effective use in constructing complex molecules. The Suzuki-Miyaura cross-coupling reaction remains a premier method for their application, and the protocol provided herein serves as a robust starting point for researchers in drug discovery and development.

References

- 1. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

The Synthetic Chemist's Guide to Pyridinylboronic Acids and Esters: Strategies and Applications

Abstract

Pyridinylboronic acids and their corresponding esters have emerged as indispensable building blocks in modern organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and materials science sectors. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the direct incorporation of the pyridine moiety, a common motif in biologically active compounds. This guide provides an in-depth technical overview of the synthesis, handling, and application of pyridinylboronic acids and esters. It delves into the nuances of their reactivity, explores the challenges associated with their use—including the well-documented "2-pyridyl problem"—and offers field-proven strategies and detailed protocols to enable their successful application in research and development.

Introduction: The Rise of Pyridinylboronic Acids in Cross-Coupling Chemistry

The Suzuki-Miyaura cross-coupling reaction has revolutionized the art of C-C bond formation, offering a robust and versatile method for the synthesis of biaryls and other conjugated systems.[1][2] Central to this transformation are organoboron reagents, with boronic acids and their esters being the most widely employed due to their stability, low toxicity, and functional group tolerance.[3] Pyridinylboronic acids, as heterocyclic analogues, provide a direct route to pyridine-containing molecules, which are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2]

The incorporation of a pyridine ring can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, making pyridinylboronic acids highly valuable reagents in drug discovery programs.[2] However, the presence of the nitrogen atom within the aromatic ring introduces unique challenges related to reactivity and stability that are not typically encountered with their carbocyclic counterparts. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these reagents and the practical knowledge to effectively utilize them in synthesis.

Navigating the Synthesis of Pyridinylboronic Acids and Esters

The preparation of pyridinylboronic acids and their more stable ester derivatives can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern, the scale of the reaction, and the functional groups present on the starting pyridine.

Halogen-Metal Exchange: The Workhorse Method

The most fundamental and widely used method for the synthesis of pyridinylboronic acids and esters is the halogen-metal exchange of a halopyridine, followed by borylation with a trialkyl borate. This approach is often the most cost-effective for large-scale preparations.

The general workflow involves the reaction of a bromopyridine or iodopyridine with an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent at low temperatures to form the corresponding pyridyl-lithium or pyridyl-magnesium species. This organometallic intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form the boronic ester. Subsequent acidic workup hydrolyzes the ester to the desired boronic acid.

Diagram 1: General Workflow for Halogen-Metal Exchange and Borylation

A schematic representation of the synthesis of pyridinylboronic acids via halogen-metal exchange followed by borylation.

Table 1: Comparative Overview of Synthesis Methods for Pyridinylboronic Acids and Esters

| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Isomer Suitability |

| Halogen-Metal Exchange | Halopyridines (Br, I) | Organolithium reagents, Grignard reagents, Trialkyl borates | Cost-effective, scalable, widely applicable | Requires cryogenic temperatures, sensitive to functional groups | 2-, 3-, and 4-isomers |

| Directed ortho-Metalation (DoM) | Substituted Pyridines with a Directing Group | Strong bases (e.g., LDA), Trialkyl borates | Regiospecific functionalization | Requires a directing group, limited to ortho-products | Primarily 2- and 4-isomers |

| Palladium-Catalyzed Cross-Coupling | Halopyridines | Diboron reagents (e.g., B₂pin₂), Pd catalyst, Ligand, Base | Milder reaction conditions, good functional group tolerance | Higher cost of reagents and catalyst | 2-, 3-, and 4-isomers |

| Iridium or Rhodium-Catalyzed C-H Borylation | Pyridines | Diboron reagents, Ir or Rh catalyst, Ligand | High atom economy, direct functionalization of C-H bonds | Regioselectivity can be challenging, expensive catalysts | Can access various isomers depending on directing effects |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Pyridinylboronic Acid [4]

-

Dissolve 2-bromopyridine (1.58 g, 10 mmol) and triisopropyl borate (3.76 g, 20 mmol) in a mixture of anhydrous toluene (14 mL) and THF (7 mL) in a flame-dried flask under a nitrogen atmosphere.

-

Cool the stirred solution to -30 °C.

-

Slowly add n-butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol) dropwise via syringe.

-

Maintain the reaction at -30 °C for 3 hours, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction progress by TLC.

-

Quench the reaction by the slow addition of concentrated hydrochloric acid (1 mL).

-

Stir for 1 hour at room temperature, then pour the mixture into 200 mL of ice water.

-

Adjust the pH to 8 with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with 5% brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield 2-pyridineboronic acid.

Protocol 2: Synthesis of 3-Pyridinylboronic Acid Pinacol Ester [5]

-

To a solution of 3-bromopyridine (15.8 g, 100 mmol) and triisopropyl borate (28.2 g, 150 mmol) in a mixture of THF (100 mL) and toluene (100 mL), cooled to -40 °C, add n-butyllithium (2.5 M in hexanes, 44 mL, 110 mmol) dropwise over 1 hour.

-

Stir the reaction mixture for an additional 30 minutes at -40 °C.

-

Allow the mixture to warm to -20 °C and then add 2N HCl (200 mL).

-

Separate the aqueous layer and adjust the pH to ~7 with 50% NaOH.

-

Add pinacol (14.2 g, 120 mmol) and stir the mixture vigorously for 1 hour.

-

Filter the resulting solid, wash with water and then with cyclohexane.

-

Dry the solid under vacuum to afford 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Protocol 3: Synthesis of 4-Pyridinylboronic Acid [6]

-

Under an argon atmosphere, dissolve 4-bromopyridine (1.5 g, 10 mmol) in anhydrous THF (40 mL) in a Schlenk flask.

-

Cool the reaction mixture to -78 °C.

-

Slowly add n-butyllithium (2.2 M in hexanes, 5 mL, 11 mmol) dropwise and maintain the temperature for 1 hour.

-

Add trimethyl borate (4 mL) and continue the reaction at -78 °C for another hour.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with 2 M hydrochloric acid.

-

Recrystallize the crude product from n-hexane to obtain pyridine-4-boronic acid hydrochloride.

The Suzuki-Miyaura Coupling: A Practical Guide

The Suzuki-Miyaura coupling is the premier application for pyridinylboronic acids, enabling the formation of pyridyl-aryl and pyridyl-heteroaryl bonds. The success of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent, with the optimal conditions often varying based on the position of the boronic acid group on the pyridine ring.

The "2-Pyridyl Problem": Challenges and Solutions

The coupling of 2-pyridinylboronic acids is notoriously challenging due to two primary factors:

-

Catalyst Inhibition: The lone pair of electrons on the nitrogen atom, being in close proximity to the boronic acid, can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition.[7]

-

Protodeboronation: 2-Pyridinylboronic acids are particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of pyridine and a reduction in the yield of the desired coupled product.[8][9]

To overcome these challenges, several strategies have been developed:

-

Use of Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and RuPhos can promote the desired cross-coupling by accelerating the catalytic cycle and sterically hindering the coordination of the pyridine nitrogen to the palladium center.

-

Esterification: Converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester, can significantly reduce the rate of protodeboronation.[9]

-

Careful Choice of Base and Solvent: The choice of base and solvent can have a profound impact on the reaction outcome. Weaker bases and anhydrous solvents are often preferred to minimize protodeboronation.

Diagram 2: The "2-Pyridyl Problem" in Suzuki-Miyaura Coupling

Illustration of the desired catalytic cycle and the competing undesired pathways in the Suzuki-Miyaura coupling of 2-pyridinylboronic acids.

Recommended Reaction Conditions for Suzuki-Miyaura Coupling

The following table provides a summary of typical reaction conditions for the Suzuki-Miyaura coupling of pyridinylboronic acids with aryl bromides. These should be considered as starting points for optimization.

Table 2: Typical Suzuki-Miyaura Coupling Conditions for Pyridinylboronic Acids

| Pyridinylboronic Acid Isomer | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Key Considerations |

| 2-Pyridinyl | Pd₂(dba)₃ or Pd(OAc)₂ | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃, KF | Dioxane, Toluene, THF | 80-110 | Use of boronic esters is highly recommended to minimize protodeboronation. Anhydrous conditions are often beneficial.[2] |

| 3-Pyridinyl | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | PPh₃, dppf | Na₂CO₃, K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene/EtOH, DMF | 80-100 | Generally more robust and less prone to side reactions than the 2-isomer.[10] |

| 4-Pyridinyl | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃, Buchwald ligands | Na₂CO₃, K₂CO₃ | Dioxane/H₂O, Toluene | 80-100 | Reactivity is generally good, similar to the 3-isomer. |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Protocol 4: General Procedure for the Suzuki-Miyaura Coupling of a 3-Pyridinylboronic Acid with an Aryl Bromide [10]

-

To a round-bottom flask, add the aryl bromide (1.0 equiv), 3-pyridinylboronic acid (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Add a suitable base (e.g., K₂CO₃, 2.0 equiv).

-

Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).

-

Flush the flask with nitrogen or argon and heat the reaction mixture to 90-100 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.

Stability and Handling of Pyridinylboronic Acids

Pyridinylboronic acids are generally white to off-white solids. While they are more stable than many other organometallic reagents, they are susceptible to degradation over time, particularly through protodeboronation and oxidation. For long-term storage, it is recommended to keep them in a cool, dark, and dry place, preferably under an inert atmosphere.

Pyridinylboronic acid pinacol esters are significantly more stable than their corresponding free acids and are less hygroscopic. They can often be purified by column chromatography on silica gel, whereas the free acids may be more challenging to purify in this manner.

Conclusion

Pyridinylboronic acids and esters are powerful and versatile reagents that have become mainstays in the synthetic chemist's toolbox. A thorough understanding of their synthesis, reactivity, and the challenges associated with their use is crucial for their successful application. By selecting the appropriate synthetic route, carefully optimizing reaction conditions for cross-coupling, and employing strategies to mitigate side reactions such as protodeboronation, researchers can effectively leverage these valuable building blocks to construct complex pyridine-containing molecules for a wide range of applications in drug discovery and materials science.

References

- 1. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. 2-Pyridineboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. Protodeboronation - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

Spectroscopic Characterization of Dimethyl Pyridin-2-ylboronate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl pyridin-2-ylboronate (CAS No. 136805-54-4) is a pivotal organoboron reagent, instrumental in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its utility stems from the stable dimethoxyboryl group attached to the pyridine scaffold, a common motif in pharmaceuticals and functional materials.[2] A thorough understanding of its structural and electronic properties, ascertained through spectroscopic analysis, is paramount for its effective application and for quality control in synthesis. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established principles and data from analogous structures. While direct experimental spectra for this specific compound are not widely published, this document synthesizes expert knowledge to present a predictive yet authoritative characterization.

Introduction: The Significance of this compound

Pyridinylboronic acids and their esters are crucial building blocks in modern organic synthesis. The parent pyridine-2-boronic acid is notoriously unstable, prone to protodeboronation, which complicates its storage and handling.[3][4] Esterification, for instance with methanol to form this compound, significantly enhances stability, rendering it a more reliable and versatile reagent.[1]

Accurate spectroscopic characterization is non-negotiable. It validates the successful synthesis of the target molecule, confirms its purity, and provides profound insights into its molecular structure. This guide is structured to provide not just the data, but the scientific rationale behind the expected spectral features, empowering researchers to interpret their own analytical results with confidence.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, also known as 2-(dimethoxyboryl)pyridine, forms the basis for all spectroscopic interpretation. The key features include the pyridine ring and the dimethyl boronate ester group.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

Predicted ¹H NMR Data

The proton NMR spectrum will be characterized by signals from the pyridine ring and the methoxy groups of the boronate ester.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H6 (Pyridine) | 8.6 - 8.8 | dd | ~4.8, 1.5 | Adjacent to the nitrogen atom, this proton is the most deshielded. |

| H4 (Pyridine) | 7.8 - 8.0 | td | ~7.7, 1.8 | Typical chemical shift for a pyridine proton at position 4. |

| H3 (Pyridine) | 7.5 - 7.7 | d | ~7.8 | Influenced by the adjacent boron-bearing carbon. |

| H5 (Pyridine) | 7.3 - 7.5 | ddd | ~7.5, 4.8, 1.2 | Standard pyridine region, coupled to H4 and H6. |

| -OCH₃ (Ester) | 3.6 - 3.9 | s | - | Six equivalent protons of the two methoxy groups. |

Note: Spectra are typically recorded in CDCl₃. Predicted values are based on data for similar pyridine and boronate ester compounds.[5][6][7][8]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (Pyridine) | ~160 (broad) | Carbon directly attached to boron. The signal is often broadened due to quadrupolar relaxation of the boron nucleus.[9] |

| C6 (Pyridine) | 148 - 152 | Carbon adjacent to the nitrogen atom. |

| C4 (Pyridine) | 135 - 138 | Standard chemical shift for C4 of a 2-substituted pyridine. |

| C3 (Pyridine) | 128 - 132 | Aromatic carbon. |

| C5 (Pyridine) | 122 - 125 | Aromatic carbon. |

| -OCH₃ (Ester) | 52 - 55 | Methoxy carbon of the boronate ester. |

Predicted ¹¹B NMR Data

¹¹B NMR is uniquely suited for characterizing organoboron compounds. The chemical shift is highly sensitive to the coordination number and electronic environment of the boron atom.[10]

| Boron Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| B (Boronate Ester) | 28 - 33 | This range is characteristic of a trigonal planar (sp² hybridized) boron atom in a boronic ester.[11][12][13] The signal is expected to be relatively sharp. |

Experimental Protocol: NMR Data Acquisition

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds, providing a "fingerprint" of the functional groups present in a molecule.[2]

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

| C-H stretching (Aromatic) | 3100 - 3000 | Medium-Weak | Characteristic of C-H bonds on the pyridine ring.[14][15] |

| C-H stretching (Aliphatic) | 2950 - 2850 | Medium | Corresponds to the methyl groups of the boronate ester. |

| C=N, C=C stretching (Pyridine ring) | 1600 - 1450 | Strong-Medium | Multiple bands are expected, characteristic of the pyridine ring system.[16][17] |

| B-O stretching (asymmetric) | 1380 - 1310 | Strong | A strong, characteristic absorption for the boronate ester group. |

| C-O stretching | 1150 - 1050 | Strong | Associated with the C-O bonds of the methoxy groups. |

| C-B stretching | 1200 - 1100 | Medium | Vibration of the bond between the pyridine ring and boron. |

| C-H out-of-plane bending | 900 - 700 | Strong-Medium | The pattern of these bands can be indicative of the 2-substitution pattern on the pyridine ring.[2] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.

-

Data Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a baseline correction and label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Predicted Mass Spectrum Data

The molecular formula for this compound is C₇H₁₀BNO₂. The exact mass can be calculated for high-resolution mass spectrometry (HRMS).

-

Molecular Weight: 150.97 g/mol [18]

-

Ionization Technique: Electrospray ionization (ESI) is often suitable for organoboron compounds, typically observing the protonated molecule [M+H]⁺.[19] Electron ionization (EI) may lead to more extensive fragmentation.

-

Expected Molecular Ion:

-

ESI-MS (Positive Mode): [M+H]⁺ at m/z 151.98

-

EI-MS: M⁺ at m/z 150.97

-

-

Key Fragmentation Pathways: Under EI conditions, fragmentation could involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z ~120, or cleavage of the C-B bond.[20]

Caption: Predicted Ionization and Fragmentation in Mass Spectrometry.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-